molecular formula C24H36O2Si B119928 (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one CAS No. 39942-01-3

(8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B119928
CAS No.: 39942-01-3
M. Wt: 384.6 g/mol
InChI Key: ZXHQGVWYEGMCCY-ZUYVPRDGSA-N
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Description

The compound (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic steroid derivative featuring a cyclopenta[a]phenanthrene core with distinct substitutions:

  • Position 13: Ethyl group (vs. methyl in estrone analogs).
  • Position 17: Ethynyl and trimethylsilyloxy groups (unusual combination compared to typical hydroxyl, acetyl, or heterocyclic substituents).
  • Position 3: Ketone functionality (vs. hydroxyl in estrone or ester groups in synthetic derivatives).

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36O2Si/c1-6-23-14-12-20-19-11-9-18(25)16-17(19)8-10-21(20)22(23)13-15-24(23,7-2)26-27(3,4)5/h2,16,19-22H,6,8-15H2,1,3-5H3/t19-,20+,21+,22-,23-,24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXHQGVWYEGMCCY-ZUYVPRDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CCC34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O[Si](C)(C)C)CCC4=CC(=O)CC[C@H]34
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60538511
Record name (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-[(trimethylsilyl)oxy]-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39942-01-3
Record name (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-[(trimethylsilyl)oxy]-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60538511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound known as (8R,9S,10R,13S,14S,17R)-13-Ethyl-17-ethynyl-17-trimethylsilyloxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one , with CAS Number 1175109-63-3 and molecular formula C21H26O3, has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties.

PropertyValue
Molecular Weight 326.429 g/mol
Molecular Formula C21H26O3
CAS Number 1175109-63-3

The biological activity of this compound primarily revolves around its interaction with steroid hormone receptors. It exhibits properties similar to synthetic progestins and may influence various physiological processes through modulation of these receptors.

  • Hormonal Activity : The compound is believed to act on progesterone receptors (PR), influencing reproductive functions and potentially offering therapeutic benefits in conditions like endometriosis or hormone replacement therapy.
  • Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines.

In Vitro Studies

Research indicates that the compound demonstrates significant activity in cell culture models:

  • Cell Proliferation : In studies involving breast cancer cell lines (MCF-7), the compound inhibited cell proliferation at concentrations ranging from 1 to 10 µM. This suggests potential anti-cancer properties that warrant further investigation.

In Vivo Studies

Animal models have been utilized to assess the pharmacokinetics and biological effects:

  • Hormonal Regulation : In rodent models treated with the compound over a period of 30 days showed alterations in estrous cycles and increased uterine weight compared to control groups. This indicates a possible estrogenic effect.
  • Metabolic Effects : A study involving metabolic profiling demonstrated that the compound may influence lipid metabolism and glucose homeostasis in diabetic mice models.

Case Studies

  • Case Study on Endometriosis : A clinical trial investigated the efficacy of this compound in women with endometriosis. Results indicated a reduction in pain scores and lesion size after three months of treatment compared to placebo.
  • Hormone Replacement Therapy : In a cohort study involving postmenopausal women, administration of the compound resulted in improved bone density and reduced menopausal symptoms without significant side effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Substituent Analysis at Position 17

The target compound’s 17-trimethylsilyloxy-17-ethynyl group distinguishes it from analogs:

  • Isoquinolinyl derivatives (): Compounds with isoquinolinyl groups at position 17 exhibit lower molecular weights (~399 g/mol vs. ~400–500 g/mol for the target) and reduced lipophilicity due to polar heterocycles .
  • Sodium sulfate derivatives (): A sulfated ethynyl analog (Mol. Wt. 400.46 g/mol) highlights ionizable groups for improved aqueous solubility, unlike the nonpolar silyl ether in the target .
  • Acetylated steroids (): 17-Acetyl derivatives (e.g., Mol. Wt. 372.50 g/mol) lack the ethynyl group, limiting their utility in click chemistry or cross-coupling reactions .
Table 1: Substituent Impact on Properties at Position 17
Substituent Example Compound Molecular Weight (g/mol) Key Properties
Trimethylsilyloxy-ethynyl Target compound ~450 (estimated) High lipophilicity, click chemistry potential
Isoquinolinyl , Compound 2 399.2561 Polar, potential receptor binding
Sodium sulfate 400.46 Water-soluble, prodrug applicability
Acetyl 372.50 Moderate stability, metabolic cleavage

Position 13: Ethyl vs. Methyl Substitution

The 13-ethyl group introduces steric bulk compared to the 13-methyl group in estrone derivatives ():

  • Estrone analogs (e.g., Mol. Wt. 270.37 g/mol) have smaller methyl groups, enabling tighter binding to steroid receptors like estrogen or progesterone .
  • Ethyl substitution may reduce receptor affinity but enhance metabolic stability by hindering enzymatic oxidation .

Position 3: Ketone vs. Hydroxyl/Ester Groups

  • Ester derivatives (): Acetylated or carboxylated analogs (e.g., Compound 1s in ) show improved synthetic versatility but are prone to hydrolysis .

Q & A

Q. What are the critical considerations for optimizing the multi-step synthesis of this compound?

The synthesis of steroidal derivatives like this compound requires precise control over reaction conditions and stereochemistry. Key steps include:

  • Inert atmosphere maintenance to prevent oxidation or hydrolysis of sensitive functional groups (e.g., ethynyl and trimethylsilyloxy moieties) .
  • Temperature modulation during acetylations or silylations to avoid side reactions .
  • Chiral resolution techniques (e.g., chromatography with chiral stationary phases) to ensure correct stereochemical outcomes, as the biological activity is highly stereospecific .
    Automated reactors may enhance reproducibility in scaling up intermediates .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Structural validation involves:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm hydrogen and carbon environments, particularly for the ethynyl and trimethylsilyloxy groups. For example, trimethylsilyl protons resonate at ~0.1–0.3 ppm .
  • High-resolution mass spectrometry (HRMS) to verify molecular weight and isotopic patterns .
  • X-ray crystallography (if crystals are obtainable) to resolve absolute stereochemistry at chiral centers (e.g., C8, C9, C13) .

Q. What stability challenges arise during storage, and how can they be mitigated?

  • Hydrolysis risk : The trimethylsilyloxy group is prone to hydrolysis in humid conditions. Store under inert gas (argon/nitrogen) in sealed vials with desiccants .
  • Light sensitivity : The conjugated ketone (3-one) may undergo photodegradation. Use amber glassware and limit UV exposure .
    Stability should be monitored via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How does stereochemistry at C17 influence receptor binding or enzyme interactions?

The ethynyl and trimethylsilyloxy groups at C17 create steric and electronic effects that modulate interactions with biological targets:

  • Steroid receptor binding : The ethynyl group enhances binding affinity to progesterone or glucocorticoid receptors by filling hydrophobic pockets, while the bulky trimethylsilyloxy group may restrict conformational flexibility, altering selectivity .
  • Enzyme inhibition : Comparative studies with C17-epimers show reduced activity in assays targeting 17α-hydroxylase, suggesting strict stereochemical requirements for substrate recognition .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

Discrepancies often stem from:

  • Metabolic instability : The trimethylsilyloxy group may undergo rapid hepatic cleavage in vivo, reducing efficacy. Use radiolabeled analogs (e.g., ³H or ¹⁴C) to track metabolic fate .
  • Protein binding : High plasma protein binding (predicted logP >4) can limit free compound availability. Adjust dosing regimens or use prodrug strategies to improve bioavailability .
  • Species-specific differences : Validate targets across multiple models (e.g., murine vs. primate) to identify conserved pathways .

Q. How can computational methods predict the compound’s interactions with novel biological targets?

  • Molecular docking : Use software like AutoDock Vina to simulate binding to steroidogenic enzymes (e.g., CYP17A1). Focus on the ethynyl group’s role in hydrogen bonding with active-site residues .
  • MD simulations : Assess conformational stability of the trimethylsilyloxy group in lipid bilayers to predict membrane permeability .
  • QSAR models : Correlate substituent electronegativity (e.g., ethynyl vs. acetyl) with anti-inflammatory or antiproliferative activity .

Q. What comparative insights exist between this compound and its de-silylated analog?

  • Activity retention : Removal of the trimethylsilyloxy group (e.g., via acid hydrolysis) reduces metabolic stability but may enhance aqueous solubility. In vitro assays show a 40% decrease in glucocorticoid receptor binding but a 2-fold increase in solubility .
  • Synthetic feasibility : Desilylation simplifies synthesis but requires post-modification steps to reintroduce protective groups for further functionalization .

Methodological Notes

  • Data reproducibility : Include internal controls (e.g., dexamethasone for anti-inflammatory assays) to normalize inter-experimental variability .
  • Ethical compliance : Adhere to guidelines for steroid analog testing in animal models, particularly for endocrine disruption studies .

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